[3,3'-Bi-1H-phenalene]-1,1'-dione
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Overview
Description
[3,3’-Bi-1H-phenalene]-1,1’-dione is a polycyclic aromatic hydrocarbon (PAH) that is structurally characterized by two phenalene units connected through a biaryl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bi-1H-phenalene]-1,1’-dione typically involves the coupling of two phenalene units. One common method is the oxidative coupling of phenalene derivatives using reagents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bi-1H-phenalene]-1,1’-dione may involve large-scale oxidative coupling processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bi-1H-phenalene]-1,1’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenalene compounds.
Scientific Research Applications
Chemistry
In chemistry, [3,3’-Bi-1H-phenalene]-1,1’-dione is used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic semiconductors.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Industry
In the industrial sector, [3,3’-Bi-1H-phenalene]-1,1’-dione is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which [3,3’-Bi-1H-phenalene]-1,1’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer activity. Additionally, it can modulate the activity of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenalene: A simpler PAH with a single phenalene unit.
Naphthalene: Another PAH with two fused benzene rings.
Anthracene: A PAH with three fused benzene rings.
Uniqueness
[3,3’-Bi-1H-phenalene]-1,1’-dione is unique due to its biaryl linkage, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to simpler PAHs like phenalene and naphthalene.
Properties
CAS No. |
58941-00-7 |
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Molecular Formula |
C26H14O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-oxophenalen-1-yl)phenalen-1-one |
InChI |
InChI=1S/C26H14O2/c27-23-13-21(17-9-1-5-15-7-3-11-19(23)25(15)17)22-14-24(28)20-12-4-8-16-6-2-10-18(22)26(16)20/h1-14H |
InChI Key |
WSWAFKSNTJVLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)C4=CC(=O)C5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
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